molecular formula C19H25N5O2S B2766955 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-65-9

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2766955
CAS No.: 898366-65-9
M. Wt: 387.5
InChI Key: BBZJPIVWKMEDCR-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-2-15-20-19-24(21-15)18(26)17(27-19)16(14-6-4-3-5-7-14)23-10-8-22(9-11-23)12-13-25/h3-7,16,25-26H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZJPIVWKMEDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that exhibits a variety of biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the piperazine and phenyl groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds containing the thiazole moiety have demonstrated anti-proliferative effects by selectively inhibiting enzymes involved in cancer cell metabolism. A study highlighted that derivatives with hydroxyl substituents showed improved cytotoxicity against various cancer cell lines when compared to their counterparts lacking such groups .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Inhibition of IMPDH
Compound BMCF-7 (Breast)3.5DNA intercalation
Compound CHeLa (Cervical)4.0Apoptosis induction

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Studies have shown that certain thiazole compounds exhibit activity against both bacterial and fungal strains. The presence of specific substituents can enhance this activity significantly.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMIC (µg/mL)Activity Type
Compound DStaphylococcus aureus0.5Bactericidal
Compound ECandida albicans0.25Fungicidal
Compound FEscherichia coli1.0Bacteriostatic

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells .
  • DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.

Case Studies

Several studies have investigated the biological activities of similar thiazole derivatives:

  • Study by Wang et al. : This research synthesized novel thiazole-based compounds and evaluated their anticancer effects against various cell lines using MTT assays, demonstrating significant cytotoxicity linked to structural modifications .
  • Clinical Trials : Some thiazole derivatives have progressed to clinical trials for their anticancer properties, showing promise in treating specific types of leukemia and solid tumors.

Q & A

Q. What are the standard synthetic protocols for synthesizing 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step organic reactions focusing on cyclization and functional group modifications. Key steps include:

  • Thiazole-triazole core formation via cyclization of precursors like thiosemicarbazides or thioureas under acidic conditions .
  • Piperazine coupling : Introducing the 4-(2-hydroxyethyl)piperazine moiety via nucleophilic substitution or reductive amination .
  • Purification : Ethanol or methanol recrystallization to achieve ≥95% purity, monitored by HPLC .

Q. Table 1: Representative Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Purity (%)Reference
Cyclization + couplingEthanol reflux, 12h, 80°C6595
Microwave-assistedDMF, 100°C, 30 min7897
Solvent-freeNeat conditions, 24h, 120°C5593

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of the thiazolo-triazole core and piperazine substituents .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemistry and confirm spatial arrangement .
  • HPLC for purity assessment (>95% required for pharmacological studies) .

Q. Table 2: Key Characterization Data

TechniqueObserved DataReference
¹H NMR (DMSO-d6)δ 7.35–7.25 (m, 5H, Ar-H)
HRMS[M+H]⁺ m/z 446.1921 (calc. 446.1925)
X-rayDihedral angle: 85.3° between rings

Q. What are the primary biological activities reported for this compound, and which assay models are used?

Reported activities include:

  • Anticancer : IC₅₀ values of 2–10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .
  • Antimicrobial : MIC of 8 µg/mL against S. aureus in broth microdilution assays .
  • Neurological modulation : Docking studies suggest binding to dopamine D2 receptors (ΔG = −9.8 kcal/mol) .

Q. How can reaction conditions be systematically optimized to enhance yield and purity during synthesis?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by 15–20% .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (30 min vs. 24h) and minimizes side products .
  • Catalyst selection : Triethylamine (10 mol%) enhances coupling efficiency in piperazine functionalization .

Q. Table 4: Optimization Parameters

ParameterEffect on Yield/PurityReference
Solvent (DMF vs. EtOH)+20% yield, +2% purity
Microwave (100°C)78% yield in 30 min
Catalyst (TEA)90% coupling efficiency

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values) may arise from differences in:

  • Assay conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Compound stability : pH-dependent degradation (e.g., t₁/₂ = 6h at pH 7.4 vs. 2h at pH 9) affects efficacy .
  • Target specificity : Off-target interactions (e.g., kinase inhibition) require validation via siRNA knockdown or CRISPR .

Q. Methodological Recommendations :

  • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Use orthogonal assays (e.g., SPR for binding affinity, in vitro enzyme inhibition) to confirm activity .

Q. What computational strategies are employed to elucidate the mechanism of action?

Advanced strategies include:

  • Molecular docking : Predict binding modes to targets like 14α-demethylase (PDB: 3LD6) with AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Identify critical substituents (e.g., 2-hydroxyethyl group) enhancing bioactivity .

Q. Table 5: Computational Insights

MethodTarget/OutcomeReference
Docking14α-demethylase (ΔG −10.2 kcal/mol)
MD simulationStable binding to D2 receptor
QSARHydroxyethyl group ↑ activity 3-fold

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